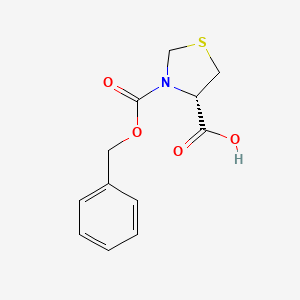
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 is a synthetic organic compound that belongs to the class of fluorinated heterocycles. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a dihydro-2H-1 ring structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, the fluorination step may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 8-fluoro-4,6-dimethyl-2H-1-ketone, while reduction can produce this compound-ol .
Aplicaciones Científicas De Investigación
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-8-fluoro-3,4-dihydro-2H-1: This compound shares a similar core structure but has a bromine atom instead of a methyl group, leading to different reactivity and applications.
8-fluoro-4,6-dimethyl-2H-1-ketone: This oxidized derivative of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 exhibits distinct chemical properties and is used in different research contexts.
Uniqueness
The presence of both fluorine and methyl groups in this compound imparts unique steric and electronic effects, making it a valuable compound for studying structure-activity relationships. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C10H10FNO3S |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
8-fluoro-4,6-dimethyl-1,1-dioxo-1λ6,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H10FNO3S/c1-6-3-7(11)10-8(4-6)12(2)9(13)5-16(10,14)15/h3-4H,5H2,1-2H3 |
Clave InChI |
CNVKLVICQKUONO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)F)S(=O)(=O)CC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


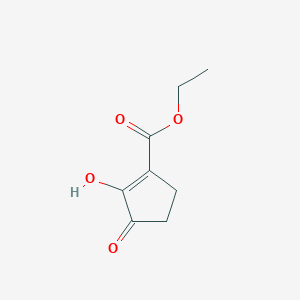
![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)
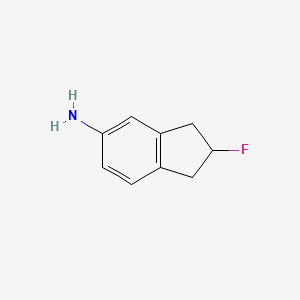
![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)
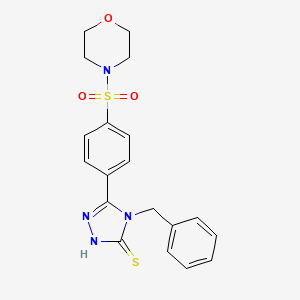
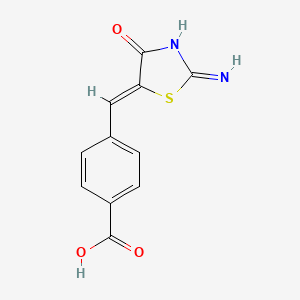
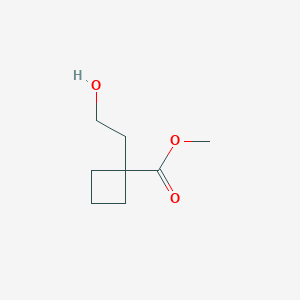

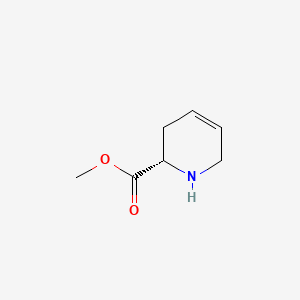

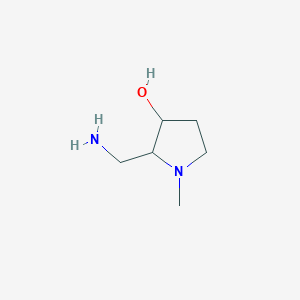
![4,4,10,10-Tetramethyl-5,6,9,10-tetrahydro-4H,8H-pyrido[3,2,1-ij][1,6]naphthyridine](/img/structure/B11762421.png)
